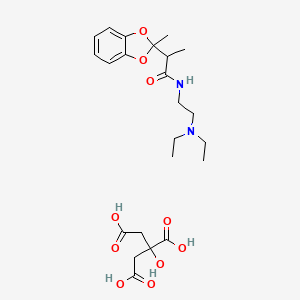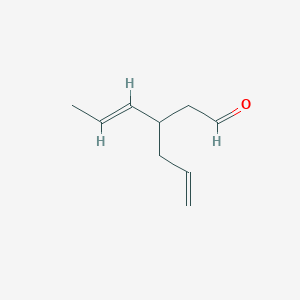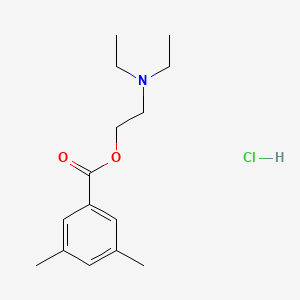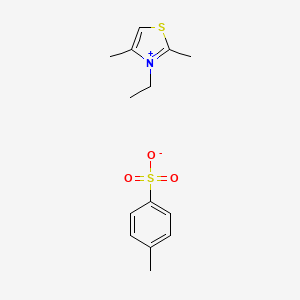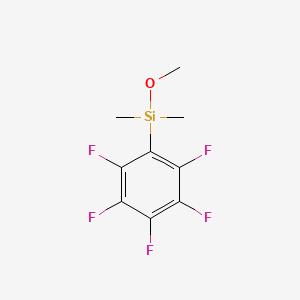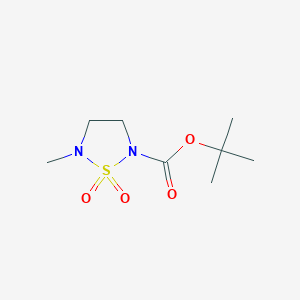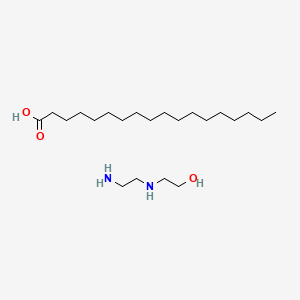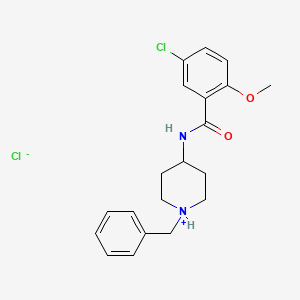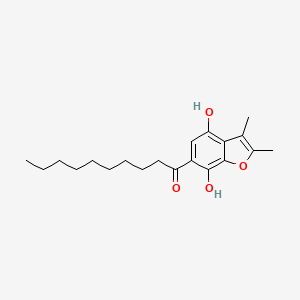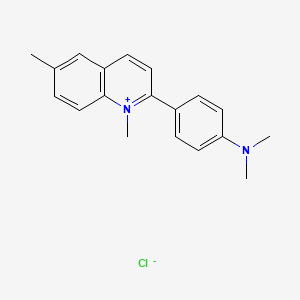
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride is a quaternary ammonium compound with a unique structure that combines a quinoline ring with a dimethylaminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride typically involves the reaction of 2-chloro-1,6-dimethylquinolinium chloride with p-dimethylaminobenzene under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine in dichloromethane or chloroform.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(Dimethylaminophenyl)quinoline: Similar structure but lacks the quaternary ammonium group.
1,6-Dimethylquinolinium chloride: Similar quinoline core but without the dimethylaminophenyl group.
Quinoline derivatives: Various compounds with modifications to the quinoline ring.
Uniqueness
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride is unique due to its combination of a quinoline ring with a dimethylaminophenyl group and a quaternary ammonium moiety
属性
CAS 编号 |
24220-18-6 |
|---|---|
分子式 |
C19H21ClN2 |
分子量 |
312.8 g/mol |
IUPAC 名称 |
4-(1,6-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C19H21N2.ClH/c1-14-5-11-19-16(13-14)8-12-18(21(19)4)15-6-9-17(10-7-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
KQDAZBXNAWWMLP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=C(C=C1)[N+](=C(C=C2)C3=CC=C(C=C3)N(C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


